molecular formula C11H12N2O B1606380 N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine CAS No. 338997-02-7

N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine

Cat. No.: B1606380
CAS No.: 338997-02-7
M. Wt: 188.23 g/mol
InChI Key: ALPRXCPXIOIWSS-UHFFFAOYSA-N
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Description

N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine is a synthetic compound with the molecular formula C11H12N2O It is also known by its IUPAC name, 1,2-dimethyl-1H-indole-3-carbaldehyde oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine typically involves the reaction of 1,2-dimethylindole-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired oxime is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine: Unique due to its specific indole structure and oxime group.

    1,2-Dimethylindole-3-carbaldehyde: Precursor in the synthesis of the compound.

    Indole-3-carbaldehyde oxime: Similar structure but lacks the dimethyl substitution.

Uniqueness

Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-10(7-12-14)9-5-3-4-6-11(9)13(8)2/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPRXCPXIOIWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350586
Record name N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338997-02-7
Record name N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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